Cas no 864066-74-0 (Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester)

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester structure
864066-74-0 structure
Nom du produit:Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester
Numéro CAS:864066-74-0
Le MF:C17H16N2O4S2
Mégawatts:376.449941635132
CID:661768
PubChem ID:329766737

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester Propriétés chimiques et physiques

Nom et identifiant

    • Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester
    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
    • RAFT polymerization agent
    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-hydroxysuccinimide ester
    • 4-Cyano-4-[(phenylthioxomethyl)thio]-2,5-dioxo-1-pyrrolidinyl ester pentanoic acid
    • NHS protected RAFT
    • 2,5-Dioxo-1-pyrrolidinyl 4-cyano-4-[(phenylthioxomethyl)thio]pentanoate (ACI)
    • Benzenecarbodithioic acid, 1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester (9CI)
    • 4-Cyano-4-((thiobenzoyl)sulfanyl) pentanoic acid succinimide ester
    • Succinimidyl 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoate
    • Succinimidyl 6-phenyl-6-thioxo-5-thia-4-cyano-4-methylhexanoate
    • SCHEMBL14623988
    • CS-0133378
    • (2,5-dioxopyrrolidin-1-yl) 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate
    • 864066-74-0
    • MFCD30532072
    • 2,5-DIOXOPYRROLIDIN-1-YL 4-(BENZENECARBOTHIOYLSULFANYL)-4-CYANO-4-METHYLBUTANOATE
    • G79432
    • 2,5-Dioxopyrrolidin-1-yl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate
    • N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate
    • Piscine à noyau: 1S/C17H16N2O4S2/c1-17(11-18,25-16(24)12-5-3-2-4-6-12)10-9-15(22)23-19-13(20)7-8-14(19)21/h2-6H,7-10H2,1H3
    • La clé Inchi: XQQHRPPQBDALBV-UHFFFAOYSA-N
    • Sourire: N#CC(CCC(ON1C(=O)CCC1=O)=O)(C)SC(C1C=CC=CC=1)=S

Propriétés calculées

  • Qualité précise: 376.05514934g/mol
  • Masse isotopique unique: 376.05514934g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 8
  • Complexité: 605
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.2
  • Surface topologique des pôles: 145Ų

Propriétés expérimentales

  • Point de fusion: 175-185 °C

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester Informations de sécurité

  • Symbolisme: GHS06
  • Mot signal:Danger
  • Description des dangers: H301
  • Déclaration d'avertissement: P301+P310
  • Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
  • Wgk Allemagne:3
  • Code de catégorie de danger: 25
  • Instructions de sécurité: 45
  • Identification des marchandises dangereuses: T
  • Conditions de stockage:2-8°C

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
U0125-1G
N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate
864066-74-0 >98.0%(HPLC)
1g
¥1320.00 2024-04-15
abcr
AB576132-1g
N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate, 98%; .
864066-74-0 98%
1g
€234.60 2024-04-16
Aaron
AR01FLRD-100mg
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
864066-74-0 95%
100mg
$59.00 2025-02-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
758353-1G
Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester
864066-74-0
1G
¥2163.46 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C909641-250mg
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
864066-74-0
250mg
¥1,280.00 2022-09-02
Aaron
AR01FLRD-1g
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
864066-74-0 95%
1g
$311.00 2025-02-10
Ambeed
A1373979-1g
2,5-Dioxopyrrolidin-1-yl 4-cyano-4-((phenylcarbonothioyl)thio)pentanoate
864066-74-0 98%
1g
$276.0 2024-08-02
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1181-5g
Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester
864066-74-0 95%
5g
¥6623.4 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1204018-1g
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
864066-74-0 98%
1g
¥2861.00 2024-04-28
Chemenu
CM543994-5g
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester
864066-74-0 95%+
5g
$1202 2023-01-02

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Ethyl acetate ;  rt; 10 h, rt
1.2 Solvents: Ethyl acetate ;  18 h, reflux
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis and Characterization of Dendrimer-Star Polymer Using Dithiobenzoate-Terminated Poly(propylene imine) Dendrimer via Reversible Addition-Fragmentation Transfer Polymerization
Zheng, Quan; et al, Macromolecules, 2005, 38(16), 6841-6848

Méthode de production 2

Conditions de réaction
1.1 Solvents: Ethyl acetate ;  reflux
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Reversible addition-fragmentation chain transfer polymerization grafted from silicon surface to prepare poly(methyl methacrylate) brushes
Yuan, Kun; et al, Chinese Journal of Chemistry, 2008, 26(10), 1929-1934

Méthode de production 3

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.1 Reagents: Water Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Ethanol ;  24 h, rt
4.1 Solvents: Ethyl acetate ;  24 h, reflux
5.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis of photoactive polymer brush by RAFT polymerization: applications in isolation of biological macromolecules
Bisen, Milind D.; et al, PMSE Preprints, 2012, ,

Méthode de production 4

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Catalysts: Iodine Solvents: Ethanol ,  Dimethyl sulfoxide ;  24 h, rt; overnight, cooled
1.5 Solvents: Ethyl acetate ;  24 h, reflux
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis of photoactive polymer brush by RAFT polymerization: Applications in isolation of biological macromolecules in dynamic isoelectric focusing
Bisen, Milind D.; et al, PMSE Preprints, 2011, ,

Méthode de production 5

Conditions de réaction
1.1 Solvents: Ethyl acetate ;  24 h, reflux
2.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis of photoactive polymer brush by RAFT polymerization: applications in isolation of biological macromolecules
Bisen, Milind D.; et al, PMSE Preprints, 2012, ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  18 h, 20 °C
Référence
RAFT Aqueous Dispersion Polymerization Yields Poly(ethylene glycol)-Based Diblock Copolymer Nano-Objects with Predictable Single Phase Morphologies
Warren, Nicholas J.; et al, Journal of the American Chemical Society, 2014, 136(3), 1023-1033

Méthode de production 7

Conditions de réaction
1.1 Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Dicyclohexylcarbodiimide ;  15 °C; 15 h, rt
1.3 Solvents: Ethyl acetate ;  16 h, 80 °C
Référence
Versatile Precursors of Functional RAFT Agents. Application to the Synthesis of Bio-Related End-Functionalized Polymers
Bathfield, Maeel; et al, Journal of the American Chemical Society, 2006, 128(8), 2546-2547

Méthode de production 8

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis and Characterization of Dendrimer-Star Polymer Using Dithiobenzoate-Terminated Poly(propylene imine) Dendrimer via Reversible Addition-Fragmentation Transfer Polymerization
Zheng, Quan; et al, Macromolecules, 2005, 38(16), 6841-6848

Méthode de production 9

Conditions de réaction
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Ethyl acetate ;  15 min, rt; 10 h, rt
1.2 Solvents: Ethyl acetate ;  18 h, reflux
2.1 Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Dicyclohexylcarbodiimide ;  16 h, rt
Référence
Responsive Janus Composite Nanosheets
Yang, Haili; et al, Macromolecules (Washington, 2013, 46(7), 2754-2759

Méthode de production 10

Conditions de réaction
1.1 Solvents: Ethyl acetate ;  18 h, reflux; reflux → rt
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  66 h, rt
Référence
RAFT polymerization of a novel activated ester monomer and conversion to a terpyridine-containing homopolymer
Aamer, Khaled A.; et al, Journal of Polymer Science, 2007, 45(23), 5618-5625

Méthode de production 11

Conditions de réaction
1.1 Reagents: Water Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Ethanol ;  24 h, rt
3.1 Solvents: Ethyl acetate ;  24 h, reflux
4.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis of photoactive polymer brush by RAFT polymerization: applications in isolation of biological macromolecules
Bisen, Milind D.; et al, PMSE Preprints, 2012, ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  18 h, 20 °C
Référence
Disulfide-Functionalized Diblock Copolymer Worm Gels
Warren, Nicholas J.; et al, Biomacromolecules, 2015, 16(8), 2514-2521

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium methoxide ,  Sulfur Solvents: Methanol ;  rt; rt → reflux; 18 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Solvents: Diethyl ether ;  overnight, -5 °C
2.1 Reagents: Iodine Solvents: Ethanol ;  1.5 h, -5 °C
3.1 Solvents: Ethyl acetate ;  18 h, reflux; reflux → rt
4.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  66 h, rt
Référence
RAFT polymerization of a novel activated ester monomer and conversion to a terpyridine-containing homopolymer
Aamer, Khaled A.; et al, Journal of Polymer Science, 2007, 45(23), 5618-5625

Méthode de production 14

Conditions de réaction
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  12 h, -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
2.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ,  Ethyl acetate ;  15 min, rt; 10 h, rt
2.2 Solvents: Ethyl acetate ;  18 h, reflux
3.1 Solvents: Dichloromethane ;  15 min, rt
3.2 Reagents: Dicyclohexylcarbodiimide ;  16 h, rt
Référence
Responsive Janus Composite Nanosheets
Yang, Haili; et al, Macromolecules (Washington, 2013, 46(7), 2754-2759

Méthode de production 15

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Ethanol ;  24 h, rt
2.1 Solvents: Ethyl acetate ;  24 h, reflux
3.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis of photoactive polymer brush by RAFT polymerization: applications in isolation of biological macromolecules
Bisen, Milind D.; et al, PMSE Preprints, 2012, ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  < 40 °C; 1 h, rt
2.1 Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.1 Reagents: Water Solvents: Tetrahydrofuran
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Dimethyl sulfoxide Catalysts: Iodine Solvents: Ethanol ;  24 h, rt
5.1 Solvents: Ethyl acetate ;  24 h, reflux
6.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Synthesis of photoactive polymer brush by RAFT polymerization: applications in isolation of biological macromolecules
Bisen, Milind D.; et al, PMSE Preprints, 2012, ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Iodine Solvents: Ethanol ;  1.5 h, -5 °C
2.1 Solvents: Ethyl acetate ;  18 h, reflux; reflux → rt
3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  66 h, rt
Référence
RAFT polymerization of a novel activated ester monomer and conversion to a terpyridine-containing homopolymer
Aamer, Khaled A.; et al, Journal of Polymer Science, 2007, 45(23), 5618-5625

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester Raw materials

Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:864066-74-0)Benzenecarbodithioic acid,1-cyano-4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-4-oxobutyl ester
A1052339
Pureté:99%
Quantité:1g
Prix ($):248.0